REACTION_CXSMILES
|
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].C(=O)([O-])[O-].[Na+].[Na+].[C:17](OCC)(=[O:22])[CH2:18][C:19]([CH3:21])=O>O>[CH3:21][C:19]1[N:9]=[C:8]([S:7][CH3:6])[NH:10][C:17](=[O:22])[CH:18]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
|
58.74 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(O)O.CSC(N)=N
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Name
|
|
Quantity
|
81.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the solid was collected through filtration
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Type
|
CUSTOM
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Details
|
by drying under vacuum overnight
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Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(NC(=N1)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |